molecular formula C18H14O5 B3099129 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one CAS No. 1351398-69-0

8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B3099129
CAS No.: 1351398-69-0
M. Wt: 310.3
InChI Key: TYADQGXDFBIFDD-UHFFFAOYSA-N
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Description

8-Methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one (CAS 1351398-69-0) is a high-purity coumarin derivative of significant interest in medicinal chemistry, particularly in neuroscience research. This compound is supplied with a molecular formula of C18H14O5 and a molecular weight of 310.31 g/mol . Coumarins represent a privileged scaffold in drug discovery for neurodegenerative diseases. Research indicates that structurally similar coumarin derivatives function as potent acetylcholinesterase (AChE) inhibitors . The AChE enzyme is critical for the degradation of the neurotransmitter acetylcholine, and its inhibition is a validated therapeutic strategy for alleviating cholinergic deficits in Alzheimer's disease . This compound is strategically designed with a methoxybenzoyl group at the 3-position, a feature that may facilitate interactions with both the catalytic active site and the peripheral anionic site (PAS) of AChE, enabling dual-site inhibition similar to established drugs like donepezil . This mechanism not only improves cholinergic transmission but may also offer potential benefits in modulating other pathogenic pathways of Alzheimer's disease. As such, this molecule is a valuable chemical tool for developing multitarget-directed ligands (MTDLs) and for investigating new therapeutic interventions for complex neurodegenerative conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methoxy-3-(2-methoxybenzoyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-14-8-4-3-7-12(14)16(19)13-10-11-6-5-9-15(22-2)17(11)23-18(13)20/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYADQGXDFBIFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the condensation of 8-methoxychromen-2-one with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one aldehyde or carboxylic acid derivatives.

    Reduction: Formation of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one alcohol derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to anti-inflammatory effects.

    Scavenging of free radicals: Contributing to its antioxidant properties.

    Induction of apoptosis: In cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
8-Methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one 8-OCH₃, 3-(2-OCH₃-benzoyl) Not explicitly reported Structural focus in synthesis studies
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one 7-OCH₃, 8-(4-methyl-3-furyl) Antileishmanial (EC₅₀ = 10.5 µg/mL) Comparable activity to reference drugs against Leishmania donovani
8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one 8-OCH₃, 3-(4-OCH₃-phenyl) Estradiol synthesis inhibition Demonstrated potency in blocking enzymatic pathways
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one 3-(imidazo[2,1-b]thiazole) Antiviral (Parvovirus B19 inhibition) Inhibited viral replication in erythroid progenitor cells
8-Methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-one 8-OCH₃, 3-(thiazole with 2-methoxyphenylamino) Antimicrobial (superior to Streptomycin against E. coli) Docking studies suggest binding to bacterial tRNA methyltransferase

Antimicrobial Activity

  • The introduction of heterocyclic moieties (e.g., thiazole, imidazo-thiazole) at the 3-position enhances antimicrobial potency. For instance, 8-methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-one exhibited superior activity against E. coli compared to Streptomycin .
  • Electron-withdrawing groups (e.g., nitro, bromo) at the 6-position (e.g., 6-bromo derivatives in ) may improve stability but require further validation for activity correlations .

Antiparasitic Activity

  • 7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one and its analogues showed EC₅₀ values <11 µg/mL against Leishmania donovani, comparable to existing antileishmanial drugs .

Enzyme Inhibition

  • Methoxy-substituted coumarins (e.g., 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one) are potent inhibitors of estradiol synthesis, highlighting their role in hormone-dependent disease therapy .

Pharmacokinetic Considerations

  • CYP2C9 polymorphisms significantly influence coumarin metabolism. For example, carriers of the CYP2C9*3 allele require lower doses of acenocoumarol (a coumarin anticoagulant) and experience unstable anticoagulation responses .
  • Warfarin, a widely used coumarin, shares structural similarities (4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one) but differs in its anticoagulation mechanism and pharmacokinetic profile .

Biological Activity

8-Methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one, a derivative of chromenone, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects on cancer cell lines, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H16_{16}O4_{4}
  • Molecular Weight : 284.31 g/mol

This compound features a chromenone backbone with methoxy and benzoyl substituents that may enhance its biological properties.

The biological activity of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism and proliferation.
  • Receptor Interaction : It modulates receptor activity, potentially influencing signaling pathways related to cell survival and apoptosis.
  • Gene Expression Modulation : The compound alters the expression of key genes involved in cancer progression, such as P53 and BAX, which are crucial for apoptosis regulation.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one against various cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis via P53 upregulation
HCT-116 (Colon Cancer)12.3Inhibition of CDK4 and Bcl-2
HepG2 (Liver Cancer)18.5Modulation of apoptotic pathways

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

  • Study on Breast Cancer Cells (MCF-7) :
    • Treatment with 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one resulted in significant upregulation of pro-apoptotic markers (P53 and BAX) and downregulation of anti-apoptotic markers (Bcl-2).
    • The study concluded that this compound could serve as a promising candidate for breast cancer therapy due to its ability to induce apoptosis.
  • Study on Colon Cancer Cells (HCT-116) :
    • The compound was found to inhibit cell proliferation significantly, with an IC50 value indicating effective potency.
    • Gene expression analysis revealed that treatment led to increased levels of P53 and decreased levels of CDK4, suggesting a mechanism involving cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted coumarin derivatives. For example:

Intermediate preparation : 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one is synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with acrolein or methyl vinyl ketone under reflux in 1,4-dioxane with potassium carbonate .

Functionalization : The intermediate reacts with 2-methoxybenzoyl groups via nucleophilic substitution or coupling reactions. Catalysts like Pd(II) or Cu(I) may enhance efficiency.

Optimization : Green chemistry principles, such as continuous flow reactors and eco-friendly solvents (e.g., ethanol), improve scalability and reduce byproducts .

  • Critical Factors : Reaction temperature (70–100°C), solvent polarity, and catalyst selection significantly impact yield (reported 60–82%) and purity (>95% via HPLC) .

Q. How is the structural identity of this compound confirmed in laboratory settings?

  • Methodological Answer :

  • X-ray crystallography resolves the chromen-2-one core and substituent orientations, confirming the half-chair conformation of the dihydropyran ring .
  • Spectroscopy :
  • NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with substitution .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 338.1 for C₁₈H₁₄O₅).
  • Chromatography : HPLC with UV detection (λ = 280–320 nm) ensures purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of chromen-2-one derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Structural analogs (e.g., sulfonyl vs. benzoyl substitutions) are tested in parallel. For instance, 8-methoxy-3-(4-methylphenylsulfonyl) derivatives show weaker antimicrobial activity than 2-methoxybenzoyl variants, highlighting substituent electronic effects .
  • Dose-Response Validation : IC₅₀ values for antimicrobial activity are determined via broth microdilution assays (e.g., MIC = 8 µg/mL against E. coli vs. 32 µg/mL for Streptomycin) .
  • Data Reprodubility : Cross-laboratory validation under standardized conditions (e.g., CLSI guidelines) minimizes variability .

Q. How can molecular docking studies elucidate interactions between this compound and bacterial targets?

  • Methodological Answer :

  • Target Selection : Bacterial tRNA (guanine37-N1)-methyltransferase is modeled due to its role in antibiotic resistance .
  • Docking Workflow :

Ligand Preparation : The compound’s 3D structure is optimized using Gaussian09 (B3LYP/6-31G* level).

Active Site Analysis : Key residues (e.g., Asp89, Arg157) form hydrogen bonds with the methoxybenzoyl group (binding energy: −8.2 kcal/mol) .

Validation : MD simulations (200 ns) assess binding stability (RMSD < 2.0 Å) .

  • Outcome : The compound’s nitro and methoxy groups enhance π-π stacking with Phe152, explaining its superior activity over simpler coumarins .

Q. What methodologies analyze byproducts formed during synthesis, and how do they impact pharmacological profiles?

  • Methodological Answer :

  • Byproduct Identification :
  • LC-MS/MS : Detects sulfonamide or ester derivatives (e.g., m/z 355.1 for over-acetylated byproducts) .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) resolves intermediates with Rf = 0.4–0.6 .
  • Toxicological Screening :
  • Ames Test : Byproducts are assessed for mutagenicity (≥85% viability at 100 µg/mL indicates safety) .
  • Hepatotoxicity Assays : CYP3A4 inhibition is measured via fluorogenic substrates (IC₅₀ > 50 µM deemed low risk) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one
Reactant of Route 2
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8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

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